6,6-Dimethylbicyclo[3.1.1]heptan-2-OL
Description
6,6-Dimethylbicyclo[3.1.1]heptan-2-OL (CAS: 5947-36-4) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is a stereoisomer of pinocarveol and is structurally related to α-pinene and β-pinene derivatives. The compound features a hydroxyl group at the 2-position of the bicyclo[3.1.1]heptane framework, with methyl groups at the 6,6-positions (Figure 1). Its IUPAC name is 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, and it is also known by synonyms such as trans-pinocarveol and 2(10)-pinen-3-ol .
The compound is of interest in fragrance, pharmaceutical, and agrochemical industries due to its antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZBEBBIUTZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951324 | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28664-08-6 | |
| Record name | Nopinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28664-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethylbicyclo(3.1.1)heptan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028664086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC251000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylbicyclo[3.1.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Stereoisomers
Myrtenol (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-methanol)
- Structure : Features a hydroxyl group at the 2-position and a double bond at the 2,10-positions of the bicyclo[3.1.1]heptane system.
- Key Differences : The presence of a double bond increases reactivity and alters polarity compared to the fully saturated 6,6-dimethylbicyclo[3.1.1]heptan-2-OL.
- Bioactivity : Exhibits antifungal activity against Candida albicans (MIC: 128 µg/mL) and synergistic effects with antibiotics in mixed infections .
Nopol (2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol)
- Structure : Contains a hydroxyl-terminated ethyl chain at the 2-position instead of a direct hydroxyl group.
- Key Differences : The extended alkyl chain enhances lipophilicity, improving penetration into lipid membranes.
- Applications : Widely used in fragrances and as a precursor for polymer synthesis .
Dihydronopol (6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol)
- Structure: Fully saturated analogue of nopol, lacking double bonds.
- Key Differences : Higher thermal stability due to the absence of unsaturated bonds, making it suitable for high-temperature formulations .
Myrtenal (6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde)
Physicochemical Properties
Antimicrobial Activity
- Mechanistic Insights: The hydroxyl group in 6,6-dimethylbicyclo[3.1.1]heptan-2-OL disrupts bacterial cell membranes, while myrtenol’s double bond enhances interaction with fungal ergosterol .
Local Anesthetic Activity
- Derivatives of 6,6-dimethylbicyclo[3.1.1]heptan-2-OL, such as 2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N,N-diethylamino ethane, exhibit local anesthetic effects comparable to lidocaine but with lower toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
